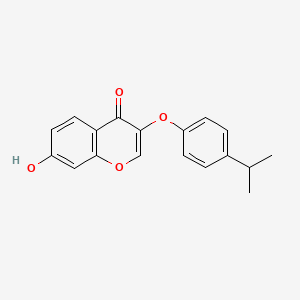

7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one

Description

Properties

IUPAC Name |

7-hydroxy-3-(4-propan-2-ylphenoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-11(2)12-3-6-14(7-4-12)22-17-10-21-16-9-13(19)5-8-15(16)18(17)20/h3-11,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRZZOKKFPJCQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one, a member of the chromone family, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound features a chromone backbone with a hydroxyl group at position 7 and a phenoxy group substituted by an isopropyl moiety. This unique structure is believed to contribute significantly to its biological activities.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in several in vitro studies, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

2. Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro assays have demonstrated that it reduces the expression of inflammatory markers in macrophages, indicating its potential use in treating inflammatory diseases .

3. Antimicrobial Properties

This compound has exhibited antimicrobial activity against various bacterial and fungal strains. Studies have reported its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential application in developing new antimicrobial agents .

4. Anticancer Activity

The compound's anticancer properties have been a focal point of research. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. In vitro studies demonstrated that it significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value indicating potent cytotoxicity .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Antioxidant Mechanism: The compound enhances the activity of endogenous antioxidant enzymes while directly scavenging reactive oxygen species (ROS).

- Anti-inflammatory Mechanism: It modulates signaling pathways involving NF-kB and MAPK, leading to decreased expression of inflammatory mediators.

- Anticancer Mechanism: The compound triggers apoptosis via caspase activation and disrupts mitochondrial membrane potential, leading to increased ROS levels and lipid peroxidation .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

- Breast Cancer Model: A study conducted on MCF-7 cells showed that treatment with the compound resulted in a significant reduction in cell viability over time, demonstrating its potential as a chemotherapeutic agent .

- Inflammatory Disease Model: In an animal model of inflammation, administration of the compound led to reduced edema and lower levels of inflammatory cytokines compared to control groups.

Chemical Reactions Analysis

Substitution Reactions at the Hydroxy Group

The hydroxyl group at position 7 undergoes nucleophilic substitution reactions, particularly alkylation and acylation, under controlled conditions.

Key Examples:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| O-Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 80°C | 7-Alkoxy derivatives | |

| Acylation | Acetic anhydride, pyridine, RT | 7-Acetoxy-protected chromen-4-one |

-

Mechanistic Insight : The hydroxyl group acts as a nucleophile, attacking electrophilic reagents (e.g., alkyl halides). Base catalysts like K₂CO₃ deprotonate the hydroxyl group to enhance reactivity .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings (A and B rings) participate in EAS, particularly nitration and sulfonation.

Nitration

-

Reagents : HNO₃/H₂SO₄ (mixed acid) at 0–5°C.

-

Product : Nitro derivatives at the ortho/para positions of the hydroxyl or phenoxy groups.

-

Example : Nitration of the B-ring (phenoxy group) yields 3-(4-hydroxy-3-nitrophenyl) analogs, as observed in structurally related chromones .

Halogenation

-

Reagents : Cl₂ or Br₂ in acetic acid.

-

Product : Halogenated derivatives at activated positions.

-

Note : The isopropyl group sterically hinders substitution at the para position of the phenoxy group.

Oxidation Reactions

The chromen-4-one core undergoes oxidation, primarily at the ketone group or conjugated double bonds.

Documented Transformations:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | Acidic, heat | Ring-opening to dicarboxylic acid | |

| CrO₃ | Anhydrous conditions | Epoxidation of the C2–C3 double bond |

-

Mechanism : Chromones are susceptible to oxidation due to their α,β-unsaturated ketone system. KMnO₃ cleaves the conjugated system, while CrO₃ targets the double bond.

Condensation and Cyclization Reactions

The ketone group participates in Knoevenagel condensations and cyclizations to form fused heterocycles.

Knoevenagel Condensation

-

Reagents : Malononitrile, aryl aldehydes, diethylamine (catalyst).

-

Product : Pyrano-chromene derivatives via C–C bond formation at the ketone .

-

Example :

Mannich Reaction

-

Reagents : Formaldehyde, dimethylamine, ethanol, reflux.

-

Product : Aminoalkylated derivatives at the hydroxyl or ketone group .

-

Documented Case : Similar chromones form Mannich bases at the 8-position when reacted with aliphatic amines .

Nucleophilic Addition to the Chromone Ring

The α,β-unsaturated ketone undergoes Michael additions with nucleophiles such as amines or thiols.

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Thiophenol | EtOH, RT | Thioether adduct at C2–C3 | |

| Hydrazine | Reflux, acetic acid | Hydrazone derivative |

-

Mechanism : Conjugate addition occurs at the β-position of the ketone, followed by tautomerization .

Functionalization of the Phenoxy Group

The 4-isopropyl-phenoxy moiety undergoes electrophilic substitution (e.g., sulfonation) or demethylation.

-

Sulfonation : H₂SO₄ at 100°C introduces sulfonic acid groups at the ortho position relative to the oxygen .

-

Demethylation : BBr₃ in CH₂Cl₂ removes methyl protecting groups (if present) .

Photochemical Reactions

Under UV light, the chromone ring participates in [2+2] cycloadditions or isomerization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural differences among chromen-4-one derivatives lie in the substituents at position 3 (Table 1). These variations significantly impact physicochemical properties such as solubility, stability, and lipophilicity:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent at Position 3 | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one | 4-isopropyl-phenoxy | C₁₉H₁₈O₄ | 310.34 | High lipophilicity (predicted) |

| Daidzein | 4-hydroxyphenyl | C₁₅H₁₀O₄ | 254.24 | Moderate solubility in polar solvents |

| Genistein | 4-hydroxyphenyl (5-OH added) | C₁₅H₁₀O₅ | 270.24 | Enhanced polarity due to 5-OH group |

| Neobavaisoflavone | 4-hydroxy-3-prenylphenyl | C₂₀H₁₈O₄ | 322.35 | Increased lipophilicity from prenyl group |

| Formononetin | 4-methoxyphenyl | C₁₆H₁₂O₄ | 268.26 | Moderate lipophilicity (methoxy group) |

- Lipophilicity Trends: The isopropyl-phenoxy group in the target compound likely confers higher lipophilicity compared to hydroxyl (daidzein, genistein) or methoxy (formononetin) substituents. This property may enhance membrane permeability but reduce aqueous solubility .

- Stability: Methoxy and prenyl groups (as in formononetin and neobavaisoflavone) improve metabolic stability compared to hydroxylated analogs .

Anticancer Activity

- Daidzein and Genistein: Modulate Akt, NF-κB, and Notch pathways, inhibiting cell proliferation and inducing apoptosis in cancer models . Genistein’s additional 5-OH group enhances antioxidant capacity .

- Neobavaisoflavone : Exhibits potent anticancer activity against prostate (LNCaP) and cervical (HeLa) cancer cells via redox modulation and inflammatory mediator inhibition .

Anti-Inflammatory and Antioxidant Effects

- Formononetin: Reduces malondialdehyde (a lipid peroxidation marker) and exhibits neuroprotective effects via antioxidant mechanisms .

- 7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-chromen-4-one : Lowers oxidative stress in dyslipidemia models by downregulating Nrf2 .

- Target Compound : The bulky isopropyl group may sterically hinder interactions with antioxidant enzymes but could improve binding to hydrophobic targets like cyclooxygenase-2 (COX-2).

Metabolic Modulation

- Target Compound : Structural similarity suggests possible GAG modulation, though substituent effects on enzyme inhibition (e.g., β-glucuronidase) require validation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves coupling substituted phenols with chromenone precursors. For example, a one-pot FeCl₃-catalyzed reaction between phenols and ethyl phenylpropiolate (analogous to methods in ) can yield chromenone derivatives. Yield optimization may require adjusting catalyst loading (e.g., FeCl₃ vs. AlCl₃), solvent polarity (THF vs. DMF), or reaction time. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is standard for isolating pure compounds .

Q. How can structural confirmation of this compound be achieved experimentally?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT) and FTIR spectroscopy. For example, the ¹H NMR of similar chromenones (e.g., 7-hydroxy-3-(4-methoxyphenyl) derivatives) shows characteristic peaks: δ ~6.3–8.2 ppm for aromatic protons and δ ~3.8 ppm for methoxy/isopropyl groups (). X-ray crystallography (via SHELX software, ) resolves intramolecular interactions, such as C–H···O bonds or π-π stacking, which stabilize the crystal lattice .

Q. What purification techniques are most effective for removing byproducts in chromenone synthesis?

- Methodological Answer : Recrystallization using ethanol/water mixtures or dichloromethane/methanol systems is effective for removing unreacted starting materials. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase can separate structurally similar impurities, as demonstrated for 3'-methoxydaidzein ( ).

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

- Methodological Answer : Density functional theory (DFT) calculations can optimize molecular geometry and predict reactive sites (e.g., hydroxyl groups). Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., antimicrobial enzymes) evaluates binding affinities. For example, docking studies of chromenone-linked 1,2,3-triazoles () identified hydrogen bonding and hydrophobic interactions as key drivers of activity .

Q. What strategies resolve contradictions in spectroscopic data for chromenone derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra (e.g., unexpected peaks or m/z values) may arise from tautomerism or residual solvents. Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC). For instance, in daidzein analogs (), ¹³C NMR confirmed assignments by correlating carbon shifts with electron-withdrawing/donating substituents .

Q. How do substituent modifications (e.g., isopropyl vs. methoxy groups) affect chromenone bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing 4-isopropylphenoxy with 4-methoxyphenyl) and testing in bioassays. For example, substituting a trifluoromethyl group in 7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-chromen-4-one ( ) altered antimicrobial potency due to enhanced electronegativity .

Q. What crystallographic techniques characterize non-covalent interactions in chromenone derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) reveals intermolecular interactions. For example, identified pseudo-five-membered rings via C–H···O contacts and π-π stacking (Cg–Cg distance: ~3.5 Å). Hirshfeld surface analysis quantifies interaction contributions (e.g., O···H vs. C···H contacts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.